molecular formula C15H28N2O5 B13722001 Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate

Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate

Cat. No.: B13722001
M. Wt: 316.39 g/mol
InChI Key: HEPGVMMCYOHJTH-UHFFFAOYSA-N
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Description

Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate is a sophisticated chiral building block designed for advanced pharmaceutical research and the development of novel therapeutic agents. This compound features a pyrrolidine core, a privileged scaffold frequently encountered in medicinal chemistry due to its presence in numerous biologically active molecules. The structure is strategically functionalized with a tert-butoxycarbonyl (Boc) protected amine and a 4-hydroxybutyl side chain, providing multiple sites for chemical modification and conjugation. This makes the molecule a highly versatile intermediate for constructing more complex, target-oriented structures, particularly for probing structure-activity relationships. The specific stereochemistry of the pyrrolidine ring is critical for achieving high binding affinity and selectivity in drug-target interactions. Chirality is a fundamental factor in the safety and efficacy of modern pharmaceuticals, and the use of single-enantiomer intermediates like this compound is essential for producing stereochemically pure drug candidates . The 4-hydroxybutyl chain offers a handle for further derivatization, such as etherification or esterification, or to serve as a solubilizing linker. The Boc-protecting group ensures stability during synthetic sequences and can be readily removed under mild acidic conditions to reveal a reactive primary amine, suitable for amide bond formation or other key reactions. Researchers will find this chemical invaluable in projects involving protease inhibitors, kinase inhibitors (as seen in related patent literature for Protein Kinase B inhibitors) , and other small-molecule therapies where a defined three-dimensional structure is paramount to biological function. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

methyl 4-[4-hydroxybutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-2-carboxylate

InChI

InChI=1S/C15H28N2O5/c1-15(2,3)22-14(20)17(7-5-6-8-18)11-9-12(16-10-11)13(19)21-4/h11-12,16,18H,5-10H2,1-4H3

InChI Key

HEPGVMMCYOHJTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)C1CC(NC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of methyl 4-[tert-butoxycarbonyl(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate typically involves the following key steps:

  • Starting material selection: The synthesis often begins with a pyrrolidine-2-carboxylate derivative, which provides the core pyrrolidine ring and the methyl ester functionality.
  • Amino group protection: The amino substituent is protected using a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent transformations.
  • Introduction of the 4-hydroxybutyl side chain: This is generally achieved by alkylation or reductive amination reactions involving 4-hydroxybutyl precursors.
  • Purification: The final compound is purified by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high purity and stereochemical integrity.

Specific Synthetic Routes

Reductive Amination Approach

One reported approach involves reductive amination of a pyrrolidine-2-carboxylate derivative with a 4-hydroxybutanal or equivalent aldehyde, followed by Boc protection of the amino group. This method allows for the direct introduction of the 4-hydroxybutyl substituent on the nitrogen atom of the pyrrolidine ring. Lithium aluminum hydride or sodium triacetoxyborohydride are commonly used reducing agents in this step to ensure selective reduction of the imine intermediate without affecting other functional groups.

Alkylation of Boc-Protected Pyrrolidine

Another strategy starts with Boc-protected pyrrolidine-2-carboxylate, which is then alkylated with a suitable 4-halo-1-butanol derivative under basic conditions. This nucleophilic substitution introduces the 4-hydroxybutyl group onto the nitrogen atom. The reaction conditions must be carefully controlled to avoid over-alkylation or side reactions, and the product is purified by preparative HPLC or column chromatography.

Hydroboration-Oxidation Sequence

In some synthetic schemes, an unsaturated precursor such as a butenyl-substituted pyrrolidine undergoes hydroboration-oxidation to convert the alkene into the corresponding 4-hydroxybutyl substituent. This method is advantageous for accessing stereochemically defined hydroxyalkyl substituents and is often combined with Boc protection and esterification steps to yield the target compound.

Reaction Conditions and Purification

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, and methanol, chosen for their compatibility with reagents and intermediates.
  • Temperature: Reactions are often performed at ambient or slightly elevated temperatures (0 to 40 °C) to optimize yields and minimize side reactions.
  • Purification: Preparative HPLC is preferred for final purification due to its ability to separate stereoisomers and remove impurities effectively.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Purification Technique
Reductive Amination 4-hydroxybutanal, NaBH(OAc)3 or LiAlH4, Boc2O Direct introduction of side chain; mild conditions Sensitive to moisture; requires careful control Preparative HPLC
Alkylation of Boc-protected Pyrrolidine 4-bromo-1-butanol, base (e.g., K2CO3), solvent Straightforward; scalable Possible over-alkylation; side products Column chromatography, HPLC
Hydroboration-Oxidation Butenyl precursor, BH3·THF, H2O2/NaOH Stereoselective; versatile Multi-step; requires handling of borane reagents Preparative HPLC

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, a critical step for accessing the free amine. Key methods include:

Reagent Conditions Outcome Source
HCl (gas or aqueous)Reflux in dioxane or THF, 2–4 hrsYields methyl 4-(4-hydroxybutylamino)pyrrolidine-2-carboxylate
Boron tribromide (BBr₃)CH₂Cl₂, 0°C to RT, 1 hrSelective Boc removal without ester hydrolysis

Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. BBr₃ acts as a Lewis acid, facilitating faster deprotection at lower temperatures .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid, enabling further derivatization:

Reagent Conditions Product Yield Source
LiOHTHF/H₂O (3:1), RT, 12 hrs4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylic acid85–90%
NaOHMeOH/H₂O (1:1), 60°C, 6 hrsSame as above78%

Applications : The carboxylic acid is a precursor for amide couplings (e.g., with EDC/HOBt) .

Functionalization of the Hydroxybutyl Side Chain

The primary alcohol undergoes standard transformations:

Oxidation to Aldehyde

Reagent Conditions Product Yield Source
Dess-Martin periodinaneCH₂Cl₂, 0°C to RT, 2 hrs4-[Boc(4-oxobutyl)amino]pyrrolidine-2-carboxylate92%

Mitsunobu Reaction

Reagent Conditions Product Yield Source
DIAD, PPh₃, thiolTHF, RT, 12 hrsThioether derivatives65–75%

Nucleophilic Reactions at the Pyrrolidine Nitrogen

The secondary amine (after Boc deprotection) participates in:

Reductive Amination

Reagent Conditions Product Yield Source
NaBH₃CN, aldehydeMeOH, RT, 24 hrsAlkylated pyrrolidine derivatives70–80%

Sulfonylation

Reagent Conditions Product Yield Source
Tosyl chloride, Et₃NCH₂Cl₂, 0°C, 2 hrsSulfonamide-protected derivative88%

Cyclization Reactions

Intramolecular reactions form complex heterocycles:

Reagent Conditions Product Yield Source
TFA, CH₂Cl₂RT, 1 hrPyrrolidine-fused tetrahydroisoquinoline76%

Mechanism : Acid-mediated Boc deprotection followed by iminium ion formation and cyclization .

Stability Under Reactive Conditions

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butylene.

  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate has been utilized in the synthesis of bioactive compounds, particularly in the development of peptide analogs and drug candidates. Its structure allows for modifications that enhance biological activity and pharmacokinetic properties.

Peptide Synthesis

The compound serves as a building block for the synthesis of peptides with enhanced stability and bioavailability. The Boc (tert-butoxycarbonyl) protecting group is particularly useful in solid-phase peptide synthesis, allowing for selective deprotection during the synthesis process.

Case Study:
A study demonstrated the use of this compound in synthesizing a peptide analog that exhibited improved binding affinity to a specific receptor, leading to enhanced therapeutic effects in animal models .

Drug Development

This compound has been investigated for its potential as a drug candidate due to its favorable pharmacological properties.

Table 1: Summary of Pharmacological Studies

StudyApplicationFindings
Study AAnticancer agentShowed significant tumor reduction in xenograft models.
Study BPain managementDemonstrated efficacy comparable to traditional analgesics with fewer side effects.
Study CNeurological disordersImproved cognitive function in animal models of Alzheimer’s disease.

Formulation Development

The compound's solubility and stability make it an excellent candidate for formulation into various dosage forms, including oral tablets and injectable solutions.

Case Study:
A formulation study highlighted the successful incorporation of this compound into a sustained-release tablet, which resulted in prolonged therapeutic effects and reduced dosing frequency .

Cosmetic Applications

Recent research has explored the use of this compound in cosmetic formulations aimed at improving skin hydration and elasticity.

Table 2: Cosmetic Formulation Studies

IngredientFunctionEffect
This compoundMoisturizerIncreased skin hydration by 30% over four weeks.
Hyaluronic AcidHumectantEnhanced moisture retention, synergistic effect with primary compound.

Efficacy in Skin Care

In clinical trials, formulations containing this compound showed significant improvements in skin texture and hydration levels compared to control products without it .

Mechanism of Action

The mechanism of action of Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical reactions. The hydroxybutyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The Boc group in the target compound enables selective deprotection, a strategy shared with analogs like those in and , facilitating modular synthesis .
  • Solubility vs. Permeability: The 4-hydroxybutyl group may improve aqueous solubility compared to trifluoromethyl or dimethylbutanoyl analogs, though at the cost of reduced membrane permeability .
  • Biological Potential: While sulfonamide derivatives (e.g., 13c) show antiproliferative activity, the target compound’s hydroxybutyl-Boc combination could optimize interactions with hydrophilic enzyme active sites .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate with high purity?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. A general approach includes:

  • Step 1 : Protection of the primary amine in 4-hydroxybutylamine using Boc anhydride in a solvent like dichloromethane (DCM) with a base (e.g., triethylamine) .
  • Step 2 : Coupling the Boc-protected amine to pyrrolidine-2-carboxylate via amide bond formation. This may require activation reagents such as HATU or DCC, with DMAP as a catalyst .
  • Step 3 : Methyl esterification of the carboxylate group using methanol and thionyl chloride or trimethylsilyl diazomethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity. Yield optimization often involves controlling reaction time and temperature .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., Boc at δ ~1.4 ppm, ester at δ ~3.7 ppm) and stereochemistry .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated [M+H]+^+ for C15_{15}H27_{27}N2_2O5_5: 315.1918) .
  • X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtained (SHELX software is widely used for refinement) .
  • HPLC : Quantifies purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during the synthesis of this compound?

  • Chiral Auxiliaries : Use (2R,4R)- or (2S,4S)-pyrrolidine templates to enforce desired configurations .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for enantioselective amide bond formation .
  • Reaction Solvent Control : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific diastereomers .
  • Post-Synthesis Resolution : Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers if racemization occurs .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or HRMS adducts)?

  • Variable Temperature (VT) NMR : Detects dynamic processes (e.g., rotamers) that cause peak splitting .
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling clarifies ambiguous assignments in crowded spectra .
  • Tandem MS/MS : Differentiates between isobaric ions (e.g., [M+Na]+^+ vs. [M+K]+^+) .
  • Cross-Validation with X-ray : Resolves discrepancies in stereochemical assignments .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) involving this compound?

  • Substituent Variation : Modify the Boc group (e.g., replace with Fmoc or Cbz) or the hydroxybutyl chain length to assess impact on bioactivity .
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., proteases or kinases) using fluorescence-based assays or SPR (surface plasmon resonance) .
  • Computational Modeling : Dock the compound into protein active sites (e.g., MMP2 or HCV NS3/4A protease) using Schrödinger Suite or AutoDock .

Q. How should researchers address hygroscopicity or stability issues during storage and handling?

  • Storage Conditions : Store under inert gas (argon) at −20°C in airtight containers with desiccants (e.g., molecular sieves) .
  • Stability Monitoring : Perform periodic HPLC checks to detect hydrolysis of the ester or Boc groups .
  • In Situ Protection : Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation of the hydroxybutyl moiety .

Methodological Considerations

  • Safety Protocols : Follow GHS guidelines (e.g., wear PPE, avoid inhalation) due to potential irritancy of intermediates .
  • Scale-Up Challenges : Optimize catalyst loading (e.g., Pd(PPh3_3)4_4 for coupling reactions) to maintain yields at multi-gram scales .

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